1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[1,3]dioxole moiety linked to an octadecylthiourea group through a methyleneamino bridge, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea typically involves a multi-step process. One common method includes the reaction of benzo[1,3]dioxole-5-carbaldehyde with octadecylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, particularly in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
- 1-(Benzo[1,3]dioxol-5-ylmethyl)-3-octadecylthiourea
- 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-hexadecylthiourea
- 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-dodecylthiourea
Uniqueness: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea stands out due to its long octadecyl chain, which imparts unique hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds .
Eigenschaften
CAS-Nummer |
6299-33-8 |
---|---|
Molekularformel |
C27H45N3O2S |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C27H45N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-27(33)30-29-22-24-18-19-25-26(21-24)32-23-31-25/h18-19,21-22H,2-17,20,23H2,1H3,(H2,28,30,33)/b29-22+ |
InChI-Schlüssel |
VVRFTFNDFMVCQJ-QUPMIFSKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.